

In-depth Technical Guide: N-(4-hydroxyphenyl)-N-methylprop-2-ynamide

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Compound of Interest

N-(4-hydroxyphenyl)-Nmethylprop-2-ynamide

Cat. No.:

B1414816

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CAS Number: 1042536-61-7

Executive Summary

This document provides a technical overview of **N-(4-hydroxyphenyl)-N-methylprop-2-ynamide**, identified by the CAS number 1042536-61-7. While the fundamental chemical identity of this compound is established, a comprehensive search of scientific literature and chemical databases reveals a significant lack of publicly available in-depth technical data. Information regarding its synthesis, biological activity, mechanism of action, and associated experimental protocols is not readily accessible. This guide presents the available chemical information and outlines the current knowledge gap concerning this specific molecule.

Chemical Properties and Identifiers

A summary of the basic chemical data for **N-(4-hydroxyphenyl)-N-methylprop-2-ynamide** is provided in the table below. This information is crucial for the identification and characterization of the compound.



Property	Value	Source
CAS Number	1042536-61-7	Chemical Abstracts Service
IUPAC Name	N-(4-hydroxyphenyl)-N- methylprop-2-ynamide	IUPAC
Molecular Formula	C10H9NO2	-
Canonical SMILES	C#CC(=O)N(C)C1=CC=C(O)C =C1	-
InChI	InChI=1S/C10H9NO2/c1-3- 10(13)11(2)8-4-6-9(12)7-5- 8/h1,4-7,12H,2H3	-

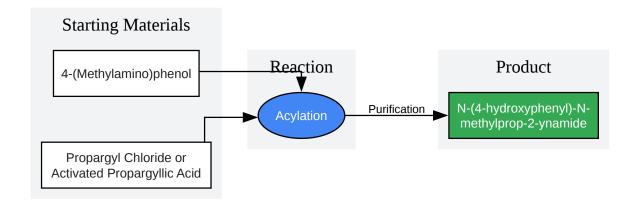
Synthesis and Experimental Protocols

Despite extensive searches, specific and detailed experimental protocols for the synthesis of **N-(4-hydroxyphenyl)-N-methylprop-2-ynamide** could not be located in the public domain. General synthetic routes for ynamides are known and typically involve the coupling of an amine with an activated alkyne derivative. A plausible, though unverified, synthetic pathway is conceptualized below.

Conceptual Synthesis Workflow

The following diagram illustrates a general, hypothetical workflow for the synthesis of the target compound. It is important to note that this is a theoretical pathway and has not been substantiated by experimental data.





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A conceptual workflow for the synthesis of **N-(4-hydroxyphenyl)-N-methylprop-2-ynamide**.

Biological Activity and Signaling Pathways

There is currently no available data in peer-reviewed literature or public databases detailing the biological activity of **N-(4-hydroxyphenyl)-N-methylprop-2-ynamide**. Consequently, information regarding its mechanism of action, potential therapeutic targets, and any associated signaling pathways remains unknown. The core structure, containing a hydroxyphenyl and a propynamide group, suggests potential for biological activity, but this has not been experimentally validated.

Quantitative Data

A thorough search for quantitative data, such as IC₅₀, EC₅₀, LD₅₀, or other pharmacological or toxicological metrics, for **N-(4-hydroxyphenyl)-N-methylprop-2-ynamide** yielded no results.

Conclusion and Future Directions

N-(4-hydroxyphenyl)-N-methylprop-2-ynamide, identified by CAS number 1042536-61-7, is a defined chemical entity for which detailed scientific characterization is lacking. The absence of information on its synthesis, biological effects, and mechanism of action presents an opportunity for novel research. Future studies could focus on:

• Chemical Synthesis and Characterization: Development and publication of a robust synthetic protocol, followed by comprehensive spectroscopic and physical characterization.



- Biological Screening: Evaluation of the compound's activity across a range of biological assays to identify potential therapeutic applications.
- Mechanistic Studies: In-depth investigation into the molecular mechanisms and signaling pathways affected by the compound, should any biological activity be identified.

For researchers and drug development professionals, **N-(4-hydroxyphenyl)-N-methylprop-2-ynamide** represents an unexplored area of chemical space. The generation of foundational data for this compound is a necessary first step to unlock its potential scientific value.

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